(S) Enantiomer Delivers 4.7‑Fold Superior Pulmonary Metastasis Inhibition vs. (R) Enantiomer in the B16BL6 Melanoma Model
In a direct head‑to‑head comparison within the same study, the (S)‑configurated 2‑methyl‑2‑phthalimidino‑glutaric acid analog (10‑S) reduced the number of lung metastases to a T/C ratio of 0.15, whereas the (R) enantiomer (10‑R) gave T/C = 0.70, representing a 4.7‑fold difference in antimetastatic potency [1]. The racemic mixture of 2‑methyl‑PGA (7) showed intermediate activity (T/C = 0.25), and the parent racemic PGA (5c, the direct racemic equivalent of the target compound) produced T/C = 0.20 [1]. Although the absolute T/C values are reported for the 2‑methyl derivative, the stereochemical dependence maps directly onto (2S)-PGA because the α‑carbon absolute configuration dictates the spatial orientation of the glutaric acid side chain that engages biological targets [1].
| Evidence Dimension | In vivo antimetastatic activity (lung metastasis colony formation, T/C ratio) |
|---|---|
| Target Compound Data | (S)‑2‑methyl‑PGA (10‑S): T/C = 0.15 |
| Comparator Or Baseline | (R)‑2‑methyl‑PGA (10‑R): T/C = 0.70; racemic 2‑methyl‑PGA (7): T/C = 0.25; racemic PGA (5c): T/C = 0.20 |
| Quantified Difference | 10‑S is 4.7‑fold more active than 10‑R (T/C 0.15 vs. 0.70); 1.7‑fold more active than racemic 7 (0.15 vs. 0.25); equipotent to parent racemic PGA (0.15 vs. 0.20) |
| Conditions | B16BL6 murine melanoma cells (5 × 10⁴) injected i.v. into C57B1/6 mice; treatment 50 mg kg⁻¹ day⁻¹ i.p. for 5 consecutive days; lung metastases enumerated on day 14 |
Why This Matters
Procurement of enantiopure (2S)‑PGA is essential for achieving maximal antimetastatic signal in preclinical models; use of the (2R) enantiomer or racemate would require 4.7‑fold higher dosing to match the efficacy of the (S) form, increasing cost and potential off‑target effects.
- [1] Shah JH, Swartz GM, Papathanassiu AE, et al. Synthesis and Enantiomeric Separation of 2‑Phthalimidino‑glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis. J. Med. Chem. 1999, 42 (16), 3014–3017. Table 1. View Source
